Ethyl (E)-3,6-dihydro-5-((2-propynyloxyimino)methyl)-1(2H)-pyridinecarboxylate
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Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. The structure can provide information about the functional groups present in the molecule.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and procedures.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can provide information about its reactivity and stability.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, and reactivity.Safety And Hazards
This involves studying the safety and hazards associated with the compound. It includes understanding its toxicity, flammability, and environmental impact.
Future Directions
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properties
IUPAC Name |
ethyl 5-[(E)-prop-2-ynoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-8-17-13-9-11-6-5-7-14(10-11)12(15)16-4-2/h1,6,9H,4-5,7-8,10H2,2H3/b13-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHJCZJBOJLVAV-UKTHLTGXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC=C(C1)C=NOCC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCC=C(C1)/C=N/OCC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (E)-3,6-dihydro-5-((2-propynyloxyimino)methyl)-1(2H)-pyridinecarboxylate | |
CAS RN |
145071-31-4 |
Source
|
Record name | 1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((2-propynyloxyimino)methyl)-, ethyl ester, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145071314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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